Product packaging for 5-Bromo-1-ethyl-1H-1,2,3-triazole(Cat. No.:CAS No. 1393560-22-9)

5-Bromo-1-ethyl-1H-1,2,3-triazole

Cat. No.: B2644397
CAS No.: 1393560-22-9
M. Wt: 176.017
InChI Key: ZFBVKTONEWDMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-ethyl-1H-1,2,3-triazole (CAS 1393560-22-9) is a valuable small molecule building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 4 H 6 BrN 3 and a molecular weight of 176.01 g/mol, this compound is characterized by its brominated triazole core, which serves as a versatile handle for further chemical modification . The 1,2,3-triazole scaffold is a prominent pharmacophore in drug discovery due to its wide range of biological activities. Compounds featuring this structure are frequently explored as inhibitors for therapeutic targets, such as the carbonic anhydrase family of enzymes . The bromine atom on the triazole ring allows this molecule to readily undergo cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling researchers to efficiently create diverse libraries of novel triazole analogs for biological screening . This makes this compound a critical reagent for constructing more complex molecules in the search for new pharmaceutical agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions recommend an inert atmosphere and temperatures between 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6BrN3 B2644397 5-Bromo-1-ethyl-1H-1,2,3-triazole CAS No. 1393560-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-ethyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-8-4(5)3-6-7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBVKTONEWDMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of 1,2,3 Triazole Heterocycles in Modern Organic Chemistry

The 1,2,3-triazole ring system is a cornerstone of modern heterocyclic chemistry, valued for its unique combination of chemical stability and electronic properties. uzh.chresearchgate.net These five-membered aromatic rings, containing three adjacent nitrogen atoms, are not commonly found in nature, making their synthesis a key focus of organic chemists. Current time information in Pasuruan, ID. The development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and regioselectivity under mild conditions. researchgate.netnih.gov

The resulting triazole core is exceptionally stable to a wide range of reaction conditions, including acidic and basic hydrolysis, oxidation, and reduction. This robustness allows for its incorporation into complex molecular architectures. Furthermore, the 1,2,3-triazole moiety is considered a valuable pharmacophore in medicinal chemistry, capable of participating in hydrogen bonding, dipole-dipole interactions, and π-stacking, which are crucial for molecular recognition at biological targets. nih.gov Consequently, 1,2,3-triazole derivatives have been investigated for a wide array of therapeutic applications. researchgate.net

Brominated Heterocyclic Compounds: Key Players in Synthetic Strategies

Brominated heterocyclic compounds are indispensable tools in the arsenal (B13267) of synthetic organic chemists. The bromine atom, being a good leaving group, provides a reactive handle for a variety of transformations, most notably in transition metal-catalyzed cross-coupling reactions. uzh.ch Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the facile formation of carbon-carbon and carbon-heteroatom bonds at the site of bromination. This capability is instrumental in the construction of complex molecules from simpler, readily available precursors.

The presence of a bromine atom on a heterocyclic ring can also influence the molecule's electronic properties and reactivity. The electron-withdrawing nature of bromine can affect the acidity of nearby protons and the regioselectivity of further chemical modifications. In the context of medicinal chemistry, the introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.

Research Trajectories and Unique Aspects of 5 Bromo 1 Ethyl 1h 1,2,3 Triazole

Regioselective Synthesis of 1,2,3-Triazole Scaffolds

The formation of the 1,2,3-triazole ring is a cornerstone of heterocyclic chemistry, with various methods developed to control the substitution pattern on the ring. The regioselectivity of these reactions is paramount in determining the final structure of the desired compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.comresearchgate.netnih.gov This reaction, a key example of "click chemistry," is known for its high regioselectivity, mild reaction conditions, and tolerance of a wide range of functional groups. mdpi.comresearchgate.netthieme-connect.commdpi.com The reaction typically involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted regioisomer. mdpi.comnih.gov

The mechanism of the CuAAC reaction is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov This catalytic cycle allows for the reaction to proceed at room temperature and often in aqueous solvents, making it a green and versatile synthetic tool. nih.govmdpi.com The use of silica-supported copper(I) catalysts has also been explored, offering the advantage of easy catalyst recovery and recycling. organic-chemistry.org These catalysts have shown high efficiency in one-pot syntheses, producing 1,4-disubstituted triazoles in good to excellent yields. organic-chemistry.org

While the classic CuAAC is highly selective for 1,4-disubstitution, modifications have been developed to access other isomers. For instance, a process-controlled regiodivergent copper-catalyzed synthesis has been reported for the preparation of 4-bromo- and 5-bromo-1,2,3-triazoles from bromo(phosphoryl)ethyne. acs.org The regioselectivity is dictated by the reaction conditions, with the 4-bromo isomer formed through a one-shot dephosphorylative CuAAC, and the 5-bromo isomer resulting from a direct CuAAC where the bulky phosphoryl group directs the substitution pattern. acs.org

Table 1: Comparison of CuAAC and RuAAC Reactions
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
RegioisomerPredominantly 1,4-disubstituted 1,2,3-triazoles. nih.govPredominantly 1,5-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.org
Alkyne SubstratesPrimarily terminal alkynes. acs.orgTolerates both terminal and internal alkynes, allowing for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. acs.orgresearchgate.net
CatalystCopper(I) species. nih.govRuthenium(II) complexes, such as [Cp*RuCl]. acs.orgorganic-chemistry.org
MechanismProceeds through a copper acetylide intermediate. nih.govInvolves oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. researchgate.netacs.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Approaches

In contrast to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary and highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.org This method is particularly valuable as it allows for the synthesis of the alternative regioisomer that is not accessible through the copper-catalyzed pathway. The RuAAC reaction is catalyzed by ruthenium(II) complexes, with pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes being among the most effective. acs.orgorganic-chemistry.org

A key advantage of the RuAAC is its ability to utilize both terminal and internal alkynes as substrates. acs.orgresearchgate.net This expands the scope of the reaction to include the synthesis of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.netacs.org The proposed mechanism for the RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. researchgate.netacs.org DFT calculations support this mechanistic pathway, with the reductive elimination step being rate-determining. acs.org

The reaction conditions for RuAAC are generally mild, and the catalysts exhibit good functional group tolerance. researchgate.net For example, a typical procedure involves reacting an organic azide with an alkyne in a solvent like dichloroethane at a moderate temperature, using a small percentage of a ruthenium catalyst like Cp*RuCl(COD). researchgate.net

Metal-Free Cycloaddition Reactions and Mechanistic Insights

While metal-catalyzed cycloadditions are powerful tools, the development of metal-free alternatives is of significant interest to avoid potential metal contamination in the final products, particularly for biological applications. thieme-connect.com Several metal-free strategies for the synthesis of 1,2,3-triazoles have been developed, often relying on the activation of the alkyne or azide component. thieme-connect.comnih.govresearchgate.net

One approach involves the use of activated dipolarophiles, such as enamines or enolates, which can undergo [3+2] cycloaddition with azides under mild, organocatalytic conditions. thieme-connect.comnih.gov For example, the reaction of β-carbonyl phosphonates with azides in the presence of a base like cesium carbonate in DMSO has been shown to be a highly regioselective method for producing substituted 1,2,3-triazoles. nih.gov In this case, a cesium-chelated Z-enolate acts as an efficient dipolarophile. nih.gov Another metal-free method involves the use of deep eutectic solvents (DESs) like choline (B1196258) chloride/urea, which can facilitate the regioselective synthesis of functionalized 1,2,3-triazoles from alkanone enolates and azides at room temperature. researchgate.net

Metal- and azide-free approaches have also been reported. For instance, polysubstituted 1,2,3-triazoles can be synthesized from α,α-difluoro-N-tosylhydrazones and amines. chemistryviews.org This reaction proceeds through the cleavage of C-F bonds and involves the generation of an azoalkene intermediate. chemistryviews.org Additionally, a domino [3+2] cycloaddition has been developed to construct naphtho[2,3-d] mdpi.comthieme-connect.comnih.govtriazole-4,9-dione derivatives under mild, metal-free conditions with a broad substrate scope. rsc.org

Bromination Strategies for Triazole Ring Systems

Once the 1,2,3-triazole core is synthesized, functionalization at specific positions is often required. Bromination is a common and useful transformation, as the resulting bromo-triazoles can serve as versatile intermediates for further synthetic modifications.

Direct Bromination Methods and Regioselectivity

The direct bromination of a pre-formed 1-ethyl-1H-1,2,3-triazole ring is a common strategy to introduce a bromine atom. The regioselectivity of this reaction is influenced by the electronic properties of the triazole ring and the reaction conditions. The synthesis of this compound can be achieved through the direct bromination of 1-ethyl-1H-1,2,3-triazole using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is typically carried out in an organic solvent like dichloromethane (B109758) or chloroform. The electronic effects of the triazole ring direct the selective substitution at the C5 position.

Post-Cycloaddition Functionalization with Bromine

An alternative to direct bromination is the functionalization of the triazole ring with bromine after the initial cycloaddition reaction. This approach can be particularly useful when direct bromination is not feasible or lacks the desired regioselectivity.

One strategy involves the use of a 4,5-dibromo-1,2,3-triazole as a starting material. scielo.br Alkylation of this dibrominated triazole can be directed to the N2 position due to steric hindrance from the bromine atoms at the C4 and C5 positions. scielo.brresearchgate.net The bromine atoms can then be selectively manipulated to introduce other functional groups, providing a route to 2,4,5- and 2,4-substituted 1,2,3-triazoles. scielo.br

Green Chemistry Approaches in Triazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of 1,2,3-triazoles. rsc.orgbohrium.com These approaches focus on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction methods.

Solvent-Free and Catalyst-Free Methods

A significant advancement in green triazole synthesis is the development of solvent-free and catalyst-free reaction conditions. These methods not only reduce environmental impact by eliminating organic solvents but also simplify product purification. nih.govrsc.orgrsc.org

Solvent-free synthesis of 1,4-disubstituted-1,2,3-triazoles has been achieved using neat azides and alkynes with a copper(I) polymer-supported catalyst, resulting in high yields and purities within minutes. nih.gov Another approach involves a one-pot, three-component coupling of alkyl or benzyl (B1604629) halides, sodium azide, and terminal alkynes over a copper(II) sulfate (B86663) on alumina (B75360) surface under ball-milling conditions, completely avoiding solvents and additives. rsc.orgresearchgate.net This method is notable for the in situ generation of azides, thus avoiding the handling of these potentially hazardous intermediates. rsc.orgresearchgate.net

Furthermore, catalyst-free methods are being explored. For instance, 4-aryl-NH-1,2,3-triazoles have been synthesized from benzyl-type ketones using diphenyl phosphorazidate (DPPA) in the absence of both a solvent and a metal catalyst. tandfonline.com Similarly, the cycloaddition of trimethylsilylazide and acetylenes under microwave irradiation provides a catalyst- and solvent-free route to 1,2,3-triazoles in good to excellent yields. rsc.org Water-mediated cycloaddition reactions between N,N-dimethylenaminones and tosyl azide also allow for the synthesis of 4-acyl-NH-1,2,3-triazoles without any catalyst or additive. doaj.org

MethodReactantsConditionsAdvantages
Supported CatalystNeat azides and alkynes, Amberlyst® A21•CuISolvent-free, room temperatureHigh yields, rapid reaction, easy catalyst separation
Ball-MillingAlkyl/benzyl halides, sodium azide, terminal alkynes, Cu/Al2O3Solvent-free, catalyst is recyclableAvoids handling hazardous azides, no chromatography needed
DPPA MethodBenzyl-type ketones, DPPA, DBUSolvent-freeAvoids toxic/explosive azidation reagents
Microwave-AssistedTrimethylsilylazide, acetylenesSolvent-free, catalyst-freeGreener approach, good to excellent yields
Water-MediatedN,N-dimethylenaminones, tosyl azideWater as medium, catalyst-free, 40 °CHigh efficiency, sustainable, mild conditions

Utilization of Green Solvents (e.g., Water, Glycerol, Deep Eutectic Solvents, Cyrene)

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. isfcppharmaspire.com Water, glycerol, and deep eutectic solvents (DESs) have emerged as promising media for 1,2,3-triazole synthesis. consensus.appisfcppharmaspire.comresearchgate.net

Water has been successfully used as a solvent in the visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for high yields and the recycling of both the copper catalyst and the solvent. consensus.app Glycerol, a biodegradable and non-toxic solvent, has been employed in the one-pot, three-component reaction of organic halides, terminal acetylenes, and sodium azide, catalyzed by CuI and diethylamine, to produce 1,2,3-triazoles in good to excellent yields at room temperature. consensus.app

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, offer a unique reaction environment. isfcppharmaspire.comresearchgate.net A novel copper(II)-acidic deep eutectic solvent (Cu(II)-ADES) has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles under base-free conditions, with yields up to 98%. consensus.app This system is stable and can be reused multiple times. consensus.app Another example is a quaternary deep eutectic solvent (QDES) prepared from choline chloride, glycerol, L-arginine, and copper acetate (B1210297), which acts as both a solvent and a catalyst for triazole synthesis. rsc.org

Green SolventCatalytic SystemKey Features
WaterVisible-light-promoted CuAACHigh yields, catalyst and solvent recycling
GlycerolCuI/Et2NHGood to excellent yields at room temperature
Deep Eutectic Solvent (Cu(II)-ADES)Cu(II) salt, choline chloride, gallic acidBase-free conditions, reusable, yields up to 98%
Quaternary Deep Eutectic Solvent (QDES)Choline chloride, glycerol, L-arginine, copper acetateDual solvent/catalyst, mild conditions, biodegradable

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a green technology due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions with fewer byproducts. nih.govrsc.orgbohrium.com This technique has been successfully applied to the synthesis of 1,2,3-triazoles.

The use of microwave irradiation can facilitate catalyst- and solvent-free synthesis, as seen in the reaction of trimethylsilylazide with acetylenes, yielding 1,2,3-triazoles in 55–99% yield. rsc.org In other instances, microwave heating is combined with copper catalysis to efficiently produce symmetrical bis-1H-1,2,3-triazoles. mdpi.com For example, the synthesis of symmetrical N1–N1′-bis-1H-1,2,3-triazoles using a Cu(I) N-heterocyclic carbene catalyst was optimized under microwave conditions, with heating at 80 °C for 15 minutes proving to be most effective. mdpi.com These methods offer a significant improvement over conventional heating, which often requires several hours to complete. nih.gov

Reaction TypeConditionsReaction TimeYield
Catalyst- and solvent-free cycloadditionTrimethylsilylazide, acetylenes, microwaveNot specified55–99%
Cu-catalyzed synthesis of bis-triazolesCu(I) NHC catalyst, microwave15 minutesOptimized yields
Synthesis of thioether derivativesMicrowave irradiation15 minutes81%

Electrochemical Synthesis of Triazoles

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive reactions, often avoiding the need for stoichiometric reagents and reducing waste. acs.org This approach has been successfully employed for the synthesis of 1,2,3-triazoles.

One method involves the in situ generation of the Cu(I) catalyst from a copper foil working electrode in an undivided three-electrode cell. scielo.br This process has been shown to be highly efficient, safe, and inexpensive for synthesizing derivatives like 1-benzyl-4-phenyl-1H-1,2,3-triazole, with significantly higher yields compared to conventional methods in a shorter time frame. scielo.br For instance, the electrochemical synthesis of 1-benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole achieved a 90% yield in one hour, a substantial improvement over the 61% yield from the general method. scielo.br

Another innovative electrochemical approach enables the reagentless synthesis of 4,5-disubstituted triazole derivatives from secondary propargyl alcohol and sodium azide at room temperature. acs.org This method operates in an undivided cell with graphite (B72142) and stainless-steel electrodes, showcasing a metal-free azide-alkyne click reaction under electrochemical conditions. acs.org Furthermore, electrochemical methods have been developed for the regioselective N2-C–H amination of ethers with N-tosyl 1,2,3-triazole, leading to N2-substituted triazoles. acs.org This reaction is triggered by a triazole radical cation and demonstrates high regioselectivity. acs.org

MethodReactantsElectrode SystemKey Advantages
In situ Cu(I) generationBenzyl bromide, sodium azide, phenylacetyleneCu foil (working), Pt (counter), Ag/AgCl (reference)High efficiency, safety, low cost, increased yields
Reagentless [3+2] cycloadditionSecondary propargyl alcohol, sodium azidePencil graphite (anode), stainless-steel (cathode)Metal-free, ambient temperature, environmentally benign
N2-C–H AminationN-tosyl 1,2,3-triazole, ethersNot specifiedHigh regioselectivity for N2-substitution

Synthesis of Poly-substituted 1,2,3-Triazoles via Directed Functionalization

The synthesis of poly-substituted 1,2,3-triazoles often requires precise control over the regioselectivity of functionalization, particularly at the nitrogen atoms of the triazole ring.

N-2 Alkylation Strategies and Regiochemical Control

Achieving selective N-2 alkylation of the 1,2,3-triazole ring has been a significant challenge, as N-1 alkylation is often the favored pathway. nih.gov However, several strategies have been developed to direct alkylation to the N-2 position. scielo.brresearchgate.net

One effective method involves the use of a bromine substituent at the C-4 position of the triazole ring. organic-chemistry.org The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF at low temperatures (-10 °C) selectively yields 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org The bromine atom can then be removed via hydrogenation or used in subsequent cross-coupling reactions to introduce further diversity, providing a versatile route to 2,4-di- and 2,4,5-trisubstituted triazoles. organic-chemistry.org

Another approach utilizes gold catalysis for the N-2 selective alkylation of NH-1,2,3-triazoles with vinyl ethers. nih.govrsc.org It is proposed that a hydrogen bond forms between the oxygen of the gold-activated vinyl ether and the NH of the triazole, directing the alkylation to the N-2 position. nih.govrsc.org

Furthermore, a relay strategy combining oxidative cross-dehydrogenative coupling (CDC) and N-1 to N-2 isomerization under thermodynamic control has been reported for the N-2 alkylation of triazoles with ethers. nih.gov The initial N-1 alkylated product isomerizes to the more thermodynamically stable N-2 product, with PhI(OAc)2 acting as both the oxidant for the CDC step and the mediator for the isomerization. nih.gov

StrategyKey FeaturesOutcome
Bromo-Directed AlkylationUse of 4-bromo-NH-1,2,3-triazoles as substrates.Regioselective N-2 alkylation, versatile precursor for poly-substituted triazoles.
Gold-Catalyzed AlkylationReaction of NH-1,2,3-triazoles with vinyl ethers.Selective synthesis of N-2-alkyl-substituted 1,2,3-triazoles.
Thermodynamic ControlRelay strategy of oxidative CDC and N-1 to N-2 isomerization.Formal N-2 selective alkylation of triazoles with ethers.

Sequential Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Brominated Intermediates

The bromine atom at the C5 position of the 1,2,3-triazole ring, as seen in this compound, serves as a versatile functional handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This approach is fundamental in medicinal and materials chemistry for synthesizing complex triazole derivatives. Among the most powerful methods for C-C bond formation are the Suzuki-Miyaura and Sonogashira cross-coupling reactions, which allow for the strategic attachment of aryl, heteroaryl, and alkynyl groups to the triazole core.

Palladium-catalyzed cross-coupling reactions are particularly effective for creating new carbon-carbon bonds at the site of the C-Br bond. The reactivity of such reactions can be influenced by the choice of catalyst, ligands, base, and solvent system. For instance, the use of increasingly electron-deficient ferrocene-based ancillary ligands has been shown to enable efficient cross-coupling of other N-heterocycles like tetrazines. uzh.ch

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for synthesizing biaryl or vinyl-substituted triazoles. For brominated 1,2,3-triazoles, this reaction provides a direct route to 5-aryl- or 5-heteroaryl-1,2,3-triazoles. Research has demonstrated the successful Suzuki-Miyaura coupling of various 4- and 5-halo-1,2,3-triazoles with a range of arylboronic acids. rsc.org While direct examples for this compound are specific, extensive studies on analogous structures, such as 1-benzyl-4-bromo-5-methyl-1H-1,2,3-triazole, provide a clear precedent for its reactivity. rsc.org

The reactions are typically catalyzed by palladium complexes, such as Pd(OAc)₂ or Pd(dppf)Cl₂, often in the presence of a base like K₂CO₃ or Ag₂CO₃. uzh.chrsc.orgnih.gov Aqueous solvent systems are often effective and align with green chemistry principles. nih.govresearchgate.net For example, a study on the Suzuki-Miyaura cross-coupling of a substituted 1H-1,2,3-triazole aryl bromide utilized Pd(OAc)₂ as the catalyst and K₂CO₃ as the base in a THF:H₂O mixture, achieving good to excellent yields of the coupled products. nih.gov The reaction conditions, including the choice of boronic acid, can be optimized to produce a diverse library of derivatives. uzh.chnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Brominated 1,2,3-Triazole Intermediates

Brominated TriazoleBoronic AcidCatalyst / BaseSolventProductYield (%)Ref
4-Bromo-5-methyl-1-phenyl-1H-1,2,3-triazolep-tolylboronic acidPd(OAc)₂ / K₂CO₃H₂O5-methyl-1-phenyl-4-p-tolyl-1H-1,2,3-triazole97 rsc.org
4-Bromo-5-methyl-1-phenyl-1H-1,2,3-triazoleo-tolylboronic acidPd(OAc)₂ / K₂CO₃H₂O5-methyl-1-phenyl-4-o-tolyl-1H-1,2,3-triazole99 rsc.org
1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazoleo-tolylboronic acidPd(OAc)₂ / K₂CO₃H₂O1-benzyl-5-methyl-4-o-tolyl-1H-1,2,3-triazole99 rsc.org
1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazolenaphthalen-1-ylboronic acidPd(OAc)₂ / K₂CO₃H₂O1-benzyl-5-methyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole95 rsc.org
1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole4-fluorophenylboronic acidPd(OAc)₂ / K₂CO₃H₂O1-benzyl-4-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole99 rsc.org

Sonogashira Coupling

The Sonogashira reaction is an indispensable tool for the synthesis of alkynyl-substituted heterocycles, coupling a vinyl or aryl halide with a terminal alkyne. researchgate.net This reaction, typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI), allows for the direct introduction of an ethynyl (B1212043) group onto the C5 position of the brominated triazole ring. researchgate.netrsc.orgarabjchem.org The resulting 5-alkynyl-1,2,3-triazoles are valuable intermediates themselves, as the alkyne moiety can undergo further transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". rsc.org

This sequential approach, involving a Sonogashira coupling followed by a CuAAC, enables the construction of complex bis-triazole systems in a one-pot fashion. rsc.org A typical procedure involves reacting the brominated triazole with a terminal alkyne in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, with a base such as triethylamine (B128534) (Et₃N) serving as both the base and, in some cases, the solvent. arabjchem.org The selection of ligands, such as XPhos, can be crucial for achieving high yields, especially with challenging substrates. rsc.org The traditional method for preparing 5-alkynyl-1,2,3-triazoles often involved a two-step process starting with the synthesis of a 5-iodo-1,2,3-triazole, followed by the Sonogashira reaction. rhhz.net However, more recent one-pot aerobic oxidative coupling reactions have been developed as a more efficient alternative. rhhz.net

Table 2: General Conditions for Sonogashira Cross-Coupling on Halogenated Heterocycles

Halogenated SubstrateCoupling PartnerCatalyst SystemBase / SolventGeneral Product TypeRef
4-Bromo-5-trifluoromethyl-1H-pyrazoleEthynyltrimethylsilanePd(0) / XPhos, CuIK₃PO₄ / Dioxane4-Alkynyl-5-trifluoromethyl-1H-pyrazole rsc.org
3-Bromo-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione1-Ethynyl-4-methylbenzenePdCl₂(PPh₃)₂ / CuIEt₃N / THF3-Alkynyl-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione arabjchem.org
3-Iodo-1H-indazole derivativesPropiolic/propargylic derivativesPalladium and CopperNot specified3-Alkynyl-1H-indazole derivatives researchgate.net
5-Bromo-6-phenylpyridazin-3(2H)-oneTerminal alkynesNot specifiedNot specified5-Alkynyl-6-phenylpyridazin-3(2H)-one researchgate.net

These sequential cross-coupling strategies highlight the synthetic utility of this compound as a building block. By leveraging Suzuki and Sonogashira reactions, chemists can readily access a vast array of structurally diverse 1,4,5-trisubstituted 1,2,3-triazoles, which are key scaffolds for developing new functional molecules. beilstein-journals.orgnih.gov

Halogen Reactivity in this compound

The bromine atom at the C5 position of the triazole ring is the primary site for a variety of substitution and coupling reactions. Its reactivity is a key feature in the functionalization of this heterocyclic compound.

Nucleophilic Aromatic Substitution Pathways

The bromine atom on the this compound can be displaced by various nucleophiles. This substitution is a fundamental reaction for introducing diverse functional groups onto the triazole core. Common nucleophiles used in these reactions include amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond by reacting the bromo-triazole with a boronic acid or ester in the presence of a palladium catalyst and a base, is a commonly employed method. This reaction is highly valued for its tolerance of a wide range of functional groups.

The Heck reaction involves the palladium-catalyzed reaction of the bromo-triazole with an alkene to form a new, more substituted alkene. This reaction is a versatile method for the vinylation of the triazole ring.

The Sonogashira coupling provides a route to alkynyl-substituted triazoles through the reaction of this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecules with diverse functionalities. nih.gov

Reactivity of the Triazole Ring System

The 1,2,3-triazole ring is a stable aromatic system. frontiersin.orgtandfonline.com Its reactivity is influenced by the presence of three nitrogen atoms, which makes it electron-deficient.

Electrophilic Aromatic Substitution

The 1,2,3-triazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards attack by electrophiles. nih.gov While electrophilic substitution can occur at the nitrogen atoms, substitution at the carbon atoms of the ring is less common and typically requires harsh conditions or specific activation. nih.gov

Cycloaddition and Condensation Reactions

The 1,2,3-triazole ring itself is generally stable and does not readily participate in cycloaddition reactions. However, functional groups attached to the triazole ring can undergo such reactions. For instance, if an alkyne or azide functionality were introduced onto the 1-ethyl group or as a substituent at the C5 position (after displacement of the bromine), it could participate in Huisgen 1,3-dipolar cycloadditions to form new heterocyclic systems. nih.govthieme-connect.commdpi.comrsc.org

Condensation reactions are more common, particularly involving substituents on the triazole ring. For example, a 5-amino-1,2,3-triazole can undergo condensation with carbonyl compounds to form fused heterocyclic systems like triazolopyrimidines. rsc.org Similarly, a 4-formyl-1,2,3-triazole can react with amines to form imines. nih.gov While these examples don't directly involve the triazole ring participating in the bond-forming event of the condensation, they illustrate how the triazole scaffold can be elaborated through reactions of its substituents.

Mechanistic Studies of this compound Transformations

The mechanism of reactions involving this compound is intrinsically linked to the specific transformation it undergoes.

For nucleophilic aromatic substitution , the reaction likely proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the C5 position, temporarily disrupting the aromaticity of the triazole ring before the bromide ion is expelled.

In transition metal-catalyzed cross-coupling reactions , the mechanism follows the well-established catalytic cycles for each specific reaction (e.g., Suzuki, Heck, Sonogashira). These cycles typically involve oxidative addition of the bromo-triazole to the low-valent metal catalyst, followed by transmetalation (in the case of Suzuki) or migratory insertion (in the case of Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst.

The reactivity of the triazole ring and the bromine atom are crucial for its interaction with molecular targets. Mechanistic studies on related triazole systems can provide insights. For example, investigations into the denitrogenative transformations of NH-1,2,3-triazoles highlight the role of in situ acylation in activating the triazole ring for cleavage and subsequent reactions. rsc.org Furthermore, computational and experimental studies on the direct arylation of 1,2,3-triazoles suggest an electrophilic substitution mechanism for this transformation. nih.gov

Reaction TypeReagentsProduct Type
Nucleophilic Aromatic SubstitutionAmines, Thiols, Alkoxides5-Amino, 5-Thio, 5-Alkoxy-1-ethyl-1H-1,2,3-triazoles
Suzuki CouplingAryl/Alkyl Boronic Acids, Pd catalyst, Base5-Aryl/Alkyl-1-ethyl-1H-1,2,3-triazoles
Heck CouplingAlkenes, Pd catalyst, Base5-Vinyl-1-ethyl-1H-1,2,3-triazoles
Sonogashira CouplingTerminal Alkynes, Pd catalyst, Cu(I) co-catalyst5-Alkynyl-1-ethyl-1H-1,2,3-triazoles

Reaction Pathway Elucidation via Experimental Methods

The primary reaction pathway investigated for bromo-substituted N-heterocycles, including this compound, is palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction, in particular, serves as a powerful method for forming carbon-carbon bonds by coupling the triazole with various boronic acids.

The elucidation of this reaction pathway relies on a combination of product analysis and the systematic screening of reaction parameters. The generally accepted mechanism for the Suzuki-Miyaura coupling of this compound proceeds through a catalytic cycle involving a palladium complex. This cycle consists of three key steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with this compound. The palladium atom inserts itself into the carbon-bromine bond, forming a Pd(II) intermediate.

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the bromide ion and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic substituents on the palladium complex couple and are eliminated from the metal center, forming the final 5-substituted-1-ethyl-1H-1,2,3-triazole product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Experimental verification of this pathway involves several methods:

Spectroscopic Analysis: The structure of the final products is confirmed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the substitution of the bromine atom with the new functional group, while High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight and formula of the new compound. frontiersin.org

Reaction Condition Optimization: The influence of different catalysts, ligands, bases, and solvents on the reaction outcome provides insight into the mechanism. For instance, studies on the analogous 5-bromo-1,2,3-triazine (B172147) demonstrated that the choice of base is critical for efficient reaction. researchgate.net An investigation into the cross-coupling of 5-bromo-1,2,3-triazine with 4-tert-butylphenylboronic acid revealed that silver(I) carbonate (Ag₂CO₃) was a superior base compared to others like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) under specific conditions. researchgate.net Such screening helps to identify the optimal conditions required for each step of the catalytic cycle to proceed efficiently.

Kinetic Studies and Reaction Rate Determination

While detailed kinetic studies specifically for this compound are not extensively documented in the literature, the rate of reaction is known to be highly dependent on several key experimental factors. The determination of reaction rates typically involves monitoring the consumption of the starting material or the formation of the product over time, often using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

The efficiency and rate of cross-coupling reactions involving this compound are influenced by:

Catalyst System: The choice of palladium source (e.g., Pd(dppf)Cl₂) and the nature of the ancillary ligands have a profound impact on reaction kinetics. Ligands can influence the rates of both the oxidative addition and reductive elimination steps. researchgate.net

Temperature: Like most chemical reactions, the rate of coupling increases with temperature. Optimization studies on related bromo-triazines found that reactions could proceed efficiently at temperatures ranging from 80 °C to 100 °C. researchgate.net

The following table, based on findings from a study on the closely related 5-bromo-1,2,3-triazine, illustrates how reaction parameters can be varied to optimize reaction efficiency, which serves as an indirect measure of the reaction rate. researchgate.net

EntryBoronic Acid PartnerBaseTemperature (°C)Yield (%)
14-tert-butylphenylboronic acidAg₂CO₃8081
24-tert-butylphenylboronic acidAg₂CO₃ (with 5% H₂O)8084
34-tert-butylphenylboronic acidAg₂CO₃ (2.0 eq boronic acid)8091
44-methoxyphenylboronic acidAg₂CO₃10097
53-thienylboronic acidAg₂CO₃10072

Coordination Chemistry and Ligand Design Incorporating 5 Bromo 1 Ethyl 1h 1,2,3 Triazole

Triazole as a Ligand in Metal Complexes

1,2,3-triazoles are versatile N-heterocyclic ligands capable of coordinating to a wide array of metal ions. wikipedia.orgchim.it The electronic structure of the triazole ring, featuring three nitrogen atoms, provides multiple potential donor sites for metal binding. researchgate.net The specific nature of the substituents on the triazole ring plays a crucial role in modulating its coordination properties, including its donor strength and the preferred coordination site. mdpi.com

1,2,3-triazole derivatives can adopt several coordination modes. The most common is as a monodentate ligand , where a single nitrogen atom from the triazole ring binds to the metal center. rsc.orgorganic-chemistry.org For a 1,5-disubstituted triazole such as 5-Bromo-1-ethyl-1H-1,2,3-triazole, this is the most anticipated mode of coordination.

Additionally, 1,2,3-triazoles can function as bridging ligands , linking two metal centers. This is typically achieved through simultaneous coordination of the N2 and N3 atoms. ineosopen.orgorganic-chemistry.org This bridging capability allows for the construction of polynuclear complexes and coordination polymers. While monodentate coordination is more common, the potential for this compound to act as a bridging ligand exists, depending on the metal-to-ligand ratio and the reaction conditions.

For 1-substituted-1,2,3-triazoles, two primary nitrogen coordination sites are available: N2 and N3. researchgate.netmdpi.com

N3 Coordination: This is often referred to as the "regular" coordination mode and is generally the most common for 1,4-disubstituted triazoles. ineosopen.org The N3 atom is typically more electron-rich and sterically accessible, making it a more favorable donor site. researchgate.net

N2 Coordination: Known as the "inverse" coordination mode, binding through the N2 atom is also well-documented, particularly in tripodal ligands and when N3 is sterically hindered. ineosopen.orgmdpi.com The N2 site is generally less electron-rich compared to N3. ineosopen.org

In the case of this compound, a 1,5-disubstituted isomer, coordination can theoretically occur at either the N2 or N3 position. The electronic and steric effects of the ethyl group at N1 and the bromine atom at C5 would influence the relative basicity and accessibility of these sites, thereby determining the preferred coordination geometry.

The presence of a bromine atom at the C5 position significantly impacts the electronic properties of the triazole ring.

Steric Effect: The bromine atom is located adjacent to the N1-ethyl substituent. While not directly next to the primary N2 and N3 coordination sites, its steric bulk could influence the conformational orientation of the ligand upon binding to a metal center, potentially favoring certain coordination geometries or hindering the formation of sterically demanding polynuclear structures. In some systems, halo-substituents are key intermediates for further functionalization via cross-coupling reactions, though this involves cleavage of the C-Br bond rather than its influence on the intact ligand. researchgate.net

Synthesis and Characterization of Metal Complexes

While specific documented syntheses of metal complexes using this compound as a ligand are not prevalent in the literature, the synthesis would hypothetically follow established protocols for other N-heterocyclic ligands.

The synthesis of transition metal complexes would typically involve reacting this compound with a suitable metal salt precursor in an appropriate solvent. Metals such as palladium(II), platinum(II), gold(III), rhodium(III), and ruthenium(II) are commonly used to form complexes with triazole-based ligands. chim.itresearchgate.netnih.gov

A general synthetic route would be: Ligand + Metal Precursor (e.g., MCl₂, M(OAc)₂) → [M(Ligand)ₓClᵧ] + By-product

Characterization of the resulting complexes would be essential to confirm their structure and coordination mode. Standard techniques include:

X-ray Crystallography: To provide unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the specific nitrogen atom coordinated to the metal.

NMR Spectroscopy (¹H, ¹³C): To analyze the ligand environment in solution. Coordination to a metal center typically induces shifts in the signals of the protons and carbons of the triazole ring.

FTIR Spectroscopy: To observe changes in the vibrational frequencies of the triazole ring upon coordination.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

The table below illustrates the type of data that would be generated from the synthesis and characterization of such hypothetical complexes.

Table 1: Hypothetical Transition Metal Complexes of this compound (L)

Complex Formula Metal Proposed Geometry Coordination Site
[Pd(L)₂Cl₂] Palladium(II) Square Planar N3
[Pt(L)₂Cl₂] Platinum(II) Square Planar N3
[Au(L)Cl₃] Gold(III) Square Planar N3
[Ru(L)(p-cymene)Cl₂] Ruthenium(II) Pseudo-octahedral N2 or N3

This table is illustrative and based on common coordination patterns of related ligands.

The coordination chemistry of 1,2,3-triazoles with main group metals is less explored compared to transition metals. However, the nitrogen donor atoms of this compound could potentially coordinate to Lewis acidic main group metal centers (e.g., Sn, Sb, Bi). The synthesis would be analogous to that for transition metals, involving the reaction of the ligand with a main group metal halide or other suitable precursor. The relevance and stability of such complexes would depend heavily on the nature of the metal and the reaction conditions.

Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The versatility and tunable nature of these materials have led to their investigation for a wide range of applications, including gas storage, separation, and catalysis. scispace.com Triazole-based ligands have emerged as valuable building blocks in the synthesis of these extended structures due to their varied coordination modes and the ability to be readily functionalized. scispace.comresearchgate.net

Triazoles are heterocyclic compounds that can coordinate to metal centers in several ways, acting as monodentate or bridging ligands. researchgate.net This versatility allows for the construction of coordination polymers with diverse dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. acs.org The 1,2,3-triazole moiety, in particular, can be synthesized with a variety of substituents, allowing for fine-tuning of the electronic and steric properties of the resulting ligands. beilstein-journals.org This modular approach is a cornerstone of MOF design, enabling the synthesis of materials with tailored properties. chemrxiv.org

The "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for synthesizing 1,4-disubstituted-1,2,3-triazoles. researchgate.net This synthetic ease has contributed to the widespread use of triazole-based linkers in the construction of MOFs. The resulting triazole ring is chemically robust and can participate in various non-covalent interactions, further influencing the final architecture of the coordination polymer.

The functionalization of triazole ligands plays a crucial role in determining the properties of the resulting MOFs. For instance, the introduction of bromine atoms onto the organic linkers of a MOF has been shown to improve its selectivity for ethane/ethylene separation. elsevierpure.com This is attributed to the high polarizability of bromine, which enhances the interaction with ethane. While not specifically documented for this compound, this principle suggests that its incorporation as a ligand could impart specific functionalities to a MOF.

Table 1: Examples of Triazole-Based Linkers in Coordination Polymers and MOFs

Linker NameMetal Ion(s)Resulting ArchitectureKey Feature/Application
4-methyl-1,2,4-triazole-3-thiolCu(I)2D layered structurePhotoluminescence
1,2,4-triazole amino acid derivativesCd(II), Zn(II), Cu(II)1D chains, 2D chiral helicates, 3D MOFsGas adsorption, chiral networks
1,3,5-tris(1,2,4-triazol-4-yl)adamantaneCd(II), Ag(I)2D layered structuresRigid polydentate tectons for framework synthesis
4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole--PXR antagonist

The properties of triazole-based MOFs can be systematically tuned by modifying the organic linker or the metal node. This "bottom-up" design approach allows for the creation of materials with specific functionalities.

One of the key tunable properties of MOFs is their porosity. The size and shape of the pores can be controlled by the length and geometry of the triazole-containing linker. This has significant implications for applications such as gas storage and separation, where the selective adsorption of molecules is dependent on the pore characteristics. For example, MOFs with flexible bis-triazole linkers have demonstrated "breathing" behavior, where the framework can change its structure in response to external stimuli, leading to selective gas uptake. scispace.com

The introduction of functional groups onto the triazole linker can also be used to tune the chemical environment within the pores of the MOF. This can be achieved either through pre-synthetic modification of the ligand or through post-synthetic modification of the assembled framework. researchgate.net For instance, the incorporation of basic triazole or tetrazole groups into a Zr-based MOF via post-synthetic ligand exchange has been demonstrated. nih.gov This functionalization can enhance the MOF's affinity for acidic gases like CO2.

The luminescent properties of MOFs can also be tuned through the use of triazole ligands. The coordination of the ligand to the metal center can influence the energy transfer processes within the framework, leading to changes in the emission wavelength and intensity. The diverse coordination environments offered by triazole ligands, in combination with different metal ions, provide a rich platform for the design of luminescent MOFs for sensing and imaging applications. acs.org

Table 2: Tunable Properties of Triazole-Based MOFs

PropertyTuning StrategyExample of Effect
PorosityVariation of linker length and geometryControl over gas storage capacity and selectivity
Chemical FunctionalityPre- or post-synthetic modification of the linkerEnhanced affinity for specific molecules (e.g., CO2)
LuminescenceChoice of metal ion and ligand coordination environmentEmission color and intensity modulation for sensing applications
Catalytic ActivityIntroduction of active sites on the linker or metal nodeEnhanced catalytic performance for specific reactions

Catalytic Applications of 5 Bromo 1 Ethyl 1h 1,2,3 Triazole Derivatives

Triazole-Based Ligands in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, benefits immensely from the unique electronic and steric properties of 1,2,3-triazole-based ligands. The ability to fine-tune these properties by modifying the substituents on the triazole ring makes derivatives of 5-bromo-1-ethyl-1H-1,2,3-triazole highly desirable for developing novel catalysts.

Derivatives of this compound are instrumental in the synthesis of ligands for palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. The bromine atom on the parent compound can be substituted to introduce phosphine, N-heterocyclic carbene (NHC), or other coordinating moieties that can bind to palladium.

For instance, a common strategy involves the displacement of the bromide to create bidentate or pincer-type ligands. These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: Triazole-based ligands have demonstrated high efficacy in the Suzuki-Miyaura coupling of aryl halides with boronic acids. For example, palladium complexes of phosphine-functionalized triazoles, which can be synthesized from this compound, have shown excellent yields in the coupling of both activated and deactivated aryl chlorides. uq.edu.auresearchgate.net The triazole unit can influence the electronic properties of the metal center, enhancing catalytic activity.

Sonogashira Coupling: In the Sonogashira coupling of terminal alkynes with aryl halides, triazole-containing ligands are also valuable. The traditional synthesis of 5-alkynyl-1,2,3-triazoles often involves a two-step process starting with the corresponding 5-iodo-1,2,3-triazole, followed by a Sonogashira reaction. rhhz.net The development of one-pot aerobic oxidative coupling reactions of alkynes and azides, catalyzed by copper, provides a more direct route to these structures. rhhz.net

Heck Coupling: The Mizoroki-Heck reaction, which couples alkenes with aryl halides, can be effectively catalyzed by palladium complexes bearing triazole-based ligands. The stability and tunability of these ligands contribute to the efficiency and selectivity of the reaction. Research has shown that intramolecular Heck reactions, facilitated by such catalysts, can be used to construct complex polycyclic systems. rsc.org

Table 1: Examples of Triazole Ligands in Cross-Coupling Reactions

Cross-Coupling ReactionLigand Type Derived from this compoundMetal CatalystKey Features
Suzuki-MiyauraPhosphine-substituted triazolesPalladiumEffective for coupling inactivated aryl chlorides. uq.edu.au
SonogashiraN/A (Direct functionalization)Copper/PalladiumSynthesis of 5-alkynyl-1,2,3-triazoles. rhhz.net
HeckBidentate triazole ligandsPalladiumFacilitates intramolecular cyclizations. rsc.org

Triazole derivatives of this compound can be elaborated into ligands for metal-catalyzed oxidation and reduction reactions. The triazole ring can act as a stable anchor for the metal center and can modulate its redox properties.

Oxidation Reactions: Triazole-based ligands have been employed in the development of catalysts for the oxidation of alcohols and other substrates. bohrium.com For example, ruthenium complexes incorporating triazole ligands have been shown to catalyze the aerobic oxidation of alcohols. The electronic nature of the triazole ligand plays a crucial role in the catalytic activity.

Reduction Reactions: In the realm of reduction catalysis, manganese and ruthenium complexes with triazole-based ligands have shown promise. These catalysts are effective in the transfer hydrogenation of ketones and aldehydes, using more environmentally benign hydrogen sources like ethanol (B145695). scielo.org.mxrsc.org Triazole-based ligands are also being explored in the electrocatalytic reduction of carbon dioxide. mdpi.comresearchgate.net Rhenium complexes featuring 2-pyridyl-1,2,3-triazole ligands have been investigated as catalysts for this important transformation. researchgate.net

Table 2: Triazole-Based Catalysts in Oxidation and Reduction

Reaction TypeMetal-Ligand SystemSubstrateKey Findings
Alcohol OxidationRuthenium-triazole complexAlcoholsEfficient aerobic oxidation. bohrium.com
Transfer HydrogenationManganese/Ruthenium-triazole complexesKetones, AldehydesUse of ethanol as a hydrogen source. scielo.org.mxrsc.org
CO2 ReductionRhenium-pyridyl-triazole complexCarbon DioxideElectrocatalytic conversion to CO. researchgate.net

The synthesis of chiral molecules is a cornerstone of modern chemistry, and asymmetric catalysis is a powerful tool to achieve this. Chiral ligands derived from this compound are of great interest in this field. The triazole scaffold can be readily functionalized with chiral auxiliaries to create an asymmetric environment around the metal center.

Chiral 1,2,3-triazole derivatives have been successfully employed as ligands in a variety of enantioselective transformations. researchgate.net For instance, chiral triazolium salts have been designed as anion-binding catalysts for the asymmetric alkylation of oxindoles. acs.org The development of chiral bifunctional thiourea (B124793) organocatalysts incorporating a triazole moiety has enabled the asymmetric aza-Michael addition to cyclic enones. acs.org These examples underscore the potential of designing chiral ligands from precursors like this compound for a range of asymmetric reactions. The ability to introduce chirality and tune the steric and electronic properties of the ligand is a key advantage of this approach. umd.edu

Triazole-Based Ligands in Heterogeneous Catalysis

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, addresses this issue. Immobilizing triazole-based ligands, synthesized from precursors like this compound, onto solid supports is a promising strategy for creating robust and recyclable catalysts.

Several strategies have been developed to immobilize triazole ligands on solid supports such as silica, polystyrene, and magnetic nanoparticles. google.comrsc.org A common approach involves modifying the triazole ligand with a functional group that can be covalently attached to the support. The "click" reaction itself can be used to anchor the ligand to a support that has been pre-functionalized with an azide (B81097) or alkyne group. huji.ac.il For example, a 2-pyridyl-1,2,3-triazole ligand framework has been immobilized on SBA-15, a mesoporous silica, where the triazole acts as both a stable linker and a chelator for palladium. rsc.org

A major advantage of heterogeneous catalysts is their potential for recyclability. Triazole-based heterogeneous catalysts have demonstrated excellent stability and can be reused multiple times without a significant loss of activity. For instance, a copper-zinc catalyst supported on Al2O3-TiO2 for the synthesis of 1,2,4-triazoles was shown to be recyclable. rsc.org Similarly, a chitosan/CuFe2O4 nanocomposite hydrogel used for the synthesis of 1,2,3-triazoles could be reused for six successive reactions with minimal loss of efficiency. rsc.org The robust nature of the triazole ring and the strong covalent linkage to the support contribute to the longevity of these catalysts. This recyclability makes them economically and environmentally attractive for industrial applications. researchgate.netmdpi.com

Table 3: Heterogeneous Triazole Catalysts

Support MaterialImmobilized Ligand/MetalCatalytic ApplicationRecyclability
SBA-15 (mesoporous silica)2-pyridyl-1,2,3-triazole-PdAerobic oxidation of alcoholsDemonstrated reusability. rsc.org
Al2O3-TiO2Copper-ZincOxidative synthesis of 1,2,4-triazolesRecyclable multiple times. rsc.org
Chitosan/CuFe2O4 NanocompositeCopper/IronSynthesis of 1,2,3-triazolesStable for at least six cycles. rsc.org
Magnetic NanoparticlesTriazole-Schiff-base-Pd(0)Mizoroki-Heck C-C cross-couplingMagnetically separable and reusable. rsc.org

Organocatalysis and Supramolecular Catalysis

The field of organocatalysis has seen a significant rise in the use of 1,2,3-triazole derivatives, valued for their unique structural and electronic properties. rsc.orgresearchgate.net These compounds, particularly in their triazolium salt form, have emerged as powerful tools in mediating a variety of chemical transformations. Their utility stems from their capacity to form specific non-covalent interactions, which is central to their catalytic activity.

Anion Binding Organocatalysts based on Triazolium Systems

Derivatives of this compound, when converted into their corresponding triazolium salts, are poised to be effective anion-binding organocatalysts. The quaternization of the triazole ring significantly enhances its electron-withdrawing nature, which in turn increases the acidity of the C-H protons and the magnitude of the positive electrostatic potential (σ-hole) on the bromine atom. rsc.orgacs.org This electronic modification is crucial for the catalyst's ability to interact with and stabilize anionic species during a reaction.

The catalytic prowess of such triazolium salts lies in their ability to act as hydrogen and halogen bond donors. rsc.orgresearchgate.net The polarized C-H bond on the triazolium ring can form hydrogen bonds with anions, while the bromine atom at the 5-position can participate in halogen bonding. acs.orgacs.org Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. rsc.org In the context of 5-bromo-1,2,3-triazolium salts, the bromine atom acts as a potent halogen bond donor, capable of activating substrates and stabilizing transition states through anion recognition. acs.orgbeilstein-journals.org

Research on halo-1,2,3-triazolium salts has demonstrated their effectiveness in activating imines in reactions like the aza-Diels-Alder reaction. acs.org The catalytic activity is highly dependent on the nature of the halogen atom and the counter-ion, highlighting the tunability of these systems. acs.org While enantioselective catalysis solely based on halogen bond activation by these systems is still an expanding field, the potential for developing chiral catalysts from derivatives of this compound is significant. acs.orgnih.gov The introduction of chirality either in the substituents or via the counter-ion could lead to novel asymmetric transformations. nih.gov

The table below summarizes the key interactions and potential applications of 5-Bromo-1-ethyl-1H-1,2,3-triazolium derivatives in anion-binding organocatalysis.

Catalyst TypeKey InteractionPotential Catalytic Applications
Chiral 5-Bromo-1-ethyl-1H-1,2,3-triazolium saltsHalogen Bonding, Hydrogen BondingEnantioselective Reissert-Type Reactions, Aza-Diels-Alder Reactions, Michael Additions

Role of Non-Covalent Interactions in Catalytic Pathways

In supramolecular catalysis, the self-assembly of triazole-containing molecules can lead to the formation of well-defined structures like gels or foldamers that can act as nanoreactors, creating a specific microenvironment for a chemical reaction. acs.orgmdpi.com For instance, the incorporation of triazole moieties into larger molecular architectures can facilitate the formation of helical structures with cavities suitable for anion binding. acs.org The bromine atom in a this compound derivative could further enhance these interactions through halogen bonding, contributing to the stability and selectivity of the supramolecular assembly.

The directionality and strength of these non-covalent interactions are critical for achieving high levels of stereoselectivity in asymmetric catalysis. nih.gov For example, in anion-binding catalysis, the precise orientation of the substrate within the chiral pocket of the catalyst, dictated by multiple non-covalent interactions, determines the stereochemical outcome of the reaction. nih.gov Computational studies and experimental evidence have shown that the interplay between hydrogen bonding, halogen bonding, and other weak interactions can lead to highly organized transition states, resulting in efficient and selective bond formation. researchgate.net

The following table outlines the various non-covalent interactions involving this compound derivatives and their impact on catalysis.

Non-Covalent InteractionRole in Catalysis
Halogen BondingSubstrate activation, transition state stabilization, anion recognition
Hydrogen BondingAnion binding, directing group for stereoselectivity
π-π StackingStabilization of catalyst-substrate complex, formation of supramolecular assemblies
Electrostatic InteractionsIon-pair formation, enhancement of binding affinity

Applications in Materials Science and Engineering

Incorporation of 5-Bromo-1-ethyl-1H-1,2,3-triazole into Functional Materials

The 1,2,3-triazole ring is a desirable structural motif in materials science due to its aromaticity, high dipole moment (around 5 Debye), and capacity for hydrogen bonding and metal coordination. researchgate.net These features are readily imparted to materials incorporating this moiety. This compound serves as an ideal precursor for introducing these properties into larger, more complex systems.

Polymers and Macromolecular Architectures

The synthesis of polymers containing 1,2,3-triazole units in their backbone has been significantly advanced by the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sci-hub.sersc.org This reaction's high efficiency and functional group tolerance allow for the creation of well-defined macromolecular structures. rsc.orgmdpi.com

This compound is a particularly valuable monomer for creating advanced polymers. Its bromine atom provides a reactive handle for post-polymerization modification or for participation in step-growth polymerization via various cross-coupling reactions, such as Suzuki or Sonogashira couplings. uzh.chnih.gov This allows for the synthesis of conjugated polymers with tailored electronic and optical properties. For instance, an efficient palladium-catalyzed cross-coupling method has been demonstrated for the related 5-bromo-1,2,3-triazine (B172147), achieving up to 97% yield with various boronic acids, highlighting the synthetic utility of such bromo-substituted heterocycles. uzh.chnih.gov

Furthermore, the ethyl group at the N1 position of the triazole ring enhances the solubility of the monomer and the resulting polymers in common organic solvents, which is a critical factor for solution-based processing and fabrication of materials. Polymers with a high density of triazole moieties have shown promise in applications ranging from gelation to the formation of tough polymer networks. researchgate.net

Smart Materials and Stimuli-Responsive Systems

Smart materials, which can alter their properties in response to external stimuli, are at the forefront of materials innovation. mdpi.com The 1,2,3-triazole unit is an excellent component for designing these systems due to its ability to interact with its environment. Polypeptides and polymers incorporating 1,2,3-triazoles have been shown to respond to changes in pH, temperature, and the presence of metal ions. researchgate.netmdpi.comresearchgate.net

For example, the protonation of nitrogen atoms in the triazole ring under acidic conditions can induce conformational changes in a polymer backbone, leading to a pH-responsive behavior. mdpi.com Similarly, the lone pair electrons on the triazole's nitrogen atoms can coordinate with metal ions, triggering a response. researchgate.net Some triazole-containing polymers exhibit a lower critical solution temperature (LCST), where they undergo a phase transition from soluble to insoluble in an aqueous solution as the temperature increases. rsc.org

The compound this compound can be used to synthesize such smart materials. By incorporating it as a monomer, materials can be designed that respond to multiple stimuli. For instance, a novel cross-linker containing a 1,2,3-triazole moiety has been used to create a dual-stimuli responsive hydrogel that reacts to both pH and temperature changes. researchgate.net The versatility of the bromine atom allows for the attachment of other stimuli-responsive groups, opening the door to multi-responsive and highly sophisticated smart systems.

Electronic and Optical Materials

The intrinsic electronic properties of the 1,2,3-triazole ring make it a compelling component for organic electronic and optoelectronic materials. The ring is electron-deficient and possesses a high triplet energy, which are crucial characteristics for applications in light-emitting devices and solar cells. acs.orgacs.org

Light-Emitting Devices (LEDs, OLEDs) and Solar Cells

In the field of organic light-emitting diodes (OLEDs), materials with high triplet energy are essential for hosting blue phosphorescent emitters, preventing energy loss and enhancing device efficiency. acs.orgscirp.org Various 1,2,3-triazole derivatives have been successfully developed as host materials, achieving high external quantum efficiencies (EQE) and brightness. acs.orgresearchgate.net For example, bistriazole derivatives have been reported as hosts for blue phosphorescent OLEDs with an EQE exceeding 30%. acs.orgnih.gov

The compound this compound can serve as a foundational building block for such materials. The triazole core provides the necessary high triplet energy, while the bromine atom can be replaced with various electron-donating or electron-accepting groups through cross-coupling reactions. uzh.chacs.org This allows for precise tuning of the final molecule's energy levels (HOMO/LUMO) to optimize charge injection, transport, and emission color. Research on carbazole-benzoyl-1H-1,2,3-triazole systems has shown that such materials can exhibit thermally activated delayed fluorescence (TADF), leading to white OLEDs with a power efficiency of 10.7 lm/W and a high color rendering index of 92. researchgate.net

In dye-sensitized solar cells (DSSCs), triazole-based ligands have been explored as part of sensitizer (B1316253) dyes and coordination complexes, where they contribute to efficient light absorption and energy conversion. rsc.org

Triazole Derivative ClassRole in DeviceKey PropertyReported Performance MetricReference
Carbazole-benzoyl-1,2,3-triazolesHost in WOLEDExciplex-forming, TADFEQE: 7.1%, PE: 10.7 lm/W researchgate.net
Bistriazole derivativesHost in blue PhOLEDLarge bandgap (~4.0 eV)EQE > 30% acs.orgnih.gov
Carbazolyl-benzoyl-CF3-1,2,3-triazolesBlue Emitter in OLEDIntramolecular Charge TransferEQE up to 4.6% (host-free) acs.org

Hole-Transport and Electron-Blocking Properties

Efficient OLED performance relies on balanced charge injection and transport, as well as the confinement of excitons within the emissive layer. Materials with deep Highest Occupied Molecular Orbital (HOMO) energy levels can function as hole-blocking layers, while those with suitable Lowest Unoccupied Molecular Orbital (LUMO) levels can act as electron-transporting layers. scirp.org

The electron-deficient nature of the 1,2,3-triazole ring makes it an effective electron-accepting moiety. acs.org This property can be enhanced by attaching other electron-withdrawing groups. acs.org Consequently, triazole derivatives are widely explored as electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in OLEDs. acs.orgnih.gov For instance, 2H-benzo[d]1,2,3-triazole derivatives have been shown to exhibit hole-transport ability, behaving as p-type semiconductors with hole mobilities (λh) in the range of 10⁻⁴ to 10⁻⁵ cm²V⁻¹s⁻¹. mdpi.com The predicted HOMO levels for certain silane-based ETMs are deep enough to suggest effective hole blocking. scirp.org

By functionalizing this compound, new materials can be designed with precisely controlled frontier orbital energies (HOMO/LUMO) to serve these specific functions within an OLED device stack.

Triazole Derivative SystemCalculated/Measured PropertyEnergy Level (eV)ApplicationReference
Carbazolyl-benzoyl-CF3-1,2,3-triazolesHOMO Range-5.45 to -5.53CT Emitter acs.org
Carbazolyl-benzoyl-CF3-1,2,3-triazolesLUMO Range-2.38 to -2.65CT Emitter acs.org
2H-benzo[d]1,2,3-triazole derivativesHOMO~ -5.0Hole-Transport Material mdpi.com
Carbazole-benzoyl-1,2,3-triazolesTriplet Energy (T1)2.93 to 2.98OLED Host researchgate.net

Sensors and Recognition Systems

The development of chemosensors for detecting specific ions and molecules is crucial for environmental monitoring, industrial process control, and biomedical diagnostics. The 1,2,3-triazole scaffold has emerged as a superior platform for designing chemosensors due to its ease of synthesis via click chemistry and its intrinsic ability to coordinate with analytes. sci-hub.senih.govresearchgate.net

The nitrogen atoms (specifically N2 and N3) in the triazole ring possess lone pairs of electrons that can bind to metal cations. sci-hub.se This binding event can be designed to trigger a detectable signal, such as a change in color or fluorescence. researchgate.net A typical triazole-based sensor consists of a receptor unit (the triazole ring) and a signaling unit (a fluorophore or chromophore). researchgate.net When the target analyte binds to the triazole, it modulates the electronic properties of the system, causing the signaling unit to turn "on" or "off". acs.org

This compound is an excellent starting point for creating such sensors. The bromine atom can be readily substituted with a signaling moiety, such as a coumarin, anthracene, or calixarene (B151959) group, using cross-coupling chemistry. researchgate.net This modular approach allows for the rapid development of sensors tailored to specific analytes. nih.govnih.gov Triazole-based sensors have demonstrated high selectivity and sensitivity for a wide range of metal ions, including Sn²⁺, Cu²⁺, and Pb²⁺, as well as various anions. sci-hub.seresearchgate.net For example, a sensor was developed where the 1,2,3-triazole ring itself acted as a fluorescent donor, whose emission was quenched upon binding to a phenylboronic acid acceptor; this quenching was reversed in the presence of saccharides, enabling their detection. acs.org This highlights the versatility of the triazole core in sensor design.

Metal Ion and Anion Recognition

The 1,2,3-triazole heterocycle is a notable structural motif in supramolecular chemistry, capable of acting as a sensor for both cations and anions. beilstein-journals.org This dual-sensing ability arises from the distinct electronic features of the triazole ring.

Cation Sensing: The nitrogen atoms at positions 2 and 3 (N2 and N3) of the triazole ring possess lone pairs of electrons, which can coordinate with metal ions. This interaction makes triazole derivatives effective ligands for the selective recognition of cations. beilstein-journals.org Although direct studies on this compound are not available, other functionalized triazoles have been successfully implemented as sensors for various metal ions, such as iron (Fe(II)), by incorporating the triazole unit into larger ligand structures. For instance, ligands derived from 1-ethyl-1H-1,2,3-triazole-4-carbaldehyde have been used to create iron complexes for studying spin crossover phenomena, demonstrating the ring's capacity for metal coordination. nih.govacs.org

Anion Sensing: The C5-H bond of the 1,2,3-triazole ring is acidic and can act as a hydrogen bond donor. This allows it to form electrostatic interactions with anions, enabling its use in anion recognition systems. beilstein-journals.org The quaternization of the triazole to a triazolium salt significantly enhances the acidity of the C-H protons, making triazolium-based receptors particularly effective for binding and sensing anionic species. beilstein-journals.org Macrocycles and other complex structures incorporating 1,2,3-triazolium units have demonstrated high affinity for various anions, including acetate (B1210297) and dihydrogen phosphate. beilstein-journals.org The binding strength often correlates with the basicity of the anion. beilstein-journals.org

To illustrate the sensing capabilities within this chemical class, the table below summarizes the performance of various 1,2,3-triazole derivatives as ion sensors.

Table 1: Examples of Ion Recognition by 1,2,3-Triazole Derivatives

Sensor Derivative Class Analyte (Ion) Detection Method Key Findings
1,2,3-Triazolium Macrocycles Acetate (AcO⁻), Dihydrogen Phosphate (H₂PO₄⁻) ¹H NMR Spectroscopy, Fluorescence Titration High affinity observed, with association constants (Ka) of 1.5 x 10⁵ M⁻¹ for acetate and 4.5 x 10⁴ M⁻¹ for dihydrogen phosphate. beilstein-journals.org

pH Sensing Capabilities of Triazolium Salts

The transformation of a 1,2,3-triazole into a 1,2,3-triazolium salt by alkylation creates a cationic heterocyclic compound with enhanced C-H acidity. This property makes triazolium salts excellent candidates for applications in pH sensing. beilstein-journals.org

Macrocyclic structures containing 1,2,3-triazolium units have been developed as effective pH sensors. beilstein-journals.org The sensing mechanism can be based on several principles, including the deprotonation of the highly acidic C-H groups on the triazolium ring or the pH-dependent binding of guest molecules within a macrocyclic host. These molecular systems can be designed to produce a measurable output, such as a change in fluorescence or color, in response to variations in the pH of the surrounding medium. The incorporation of these molecules into more complex systems like bistable catenanes allows for the creation of integrated functional supramolecular devices that respond to pH stimuli. beilstein-journals.org

While research has not specifically focused on the pH sensing properties of the triazolium salt derived from this compound, the established principles for other 1,2,3-triazolium salts suggest a strong potential for this functionality. The synthesis of related 1,3-disubstituted-1,2,3-triazolium salts is a well-established, straightforward procedure, typically involving the alkylation of the parent 1,2,3-triazole. semanticscholar.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-ethyl-1H-1,2,3-triazole-4-carbaldehyde
Iron(II)
Acetate

Theoretical and Computational Chemistry of 5 Bromo 1 Ethyl 1h 1,2,3 Triazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular world. These computational techniques allow for the detailed investigation of molecular properties from first principles, providing a theoretical framework to complement experimental findings. For 5-Bromo-1-ethyl-1H-1,2,3-triazole, these calculations offer a window into its electronic landscape and geometric arrangement.

Molecular Geometry Optimization and Electronic Structure Analysis

Electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, electron density, and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted 1,2,3-Triazole Ring (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.34N1-N2-N3110
N2-N31.31N2-N3-C4108
N3-C41.35N3-C4-C5107
C4-C51.38C4-C5-N1109
C5-N11.36C5-N1-N2106

Note: This table is illustrative and based on general findings for 1,2,3-triazole derivatives. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

The HOMO is associated with the molecule's nucleophilicity, while the LUMO relates to its electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For various 1,2,3-triazole derivatives, DFT calculations have been used to determine these energies. nih.govresearchgate.net The presence of the electron-withdrawing bromine atom at the C5 position of the triazole ring is expected to influence the energies and distributions of the frontier orbitals of this compound.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic 1,2,3-Triazole Derivative

OrbitalEnergy (eV)
HOMO-7.0 to -6.0
LUMO-1.5 to -0.5
HOMO-LUMO Gap5.5 to 6.5

Note: These values are representative and would vary for this compound.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is instrumental in predicting the pathways of chemical reactions, mapping out the energy landscapes that connect reactants, transition states, and products. This allows for a deeper understanding of reaction feasibility, selectivity, and kinetics.

Transition State Analysis and Activation Energy Calculations

The synthesis of 1,2,3-triazoles often proceeds via [3+2] cycloaddition reactions. researchgate.net Computational studies can model these reaction pathways, identifying the transition state structures and calculating the associated activation energies. The activation energy is a critical parameter that determines the rate of a chemical reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted. For instance, in the synthesis of substituted triazoles, DFT calculations can elucidate the regioselectivity of the cycloaddition. researchgate.net

Solvent Effects and Catalytic Cycle Modeling

The surrounding environment, such as the solvent, can significantly impact reaction outcomes. Computational models, like the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction energy profile. nih.gov Furthermore, many triazole syntheses are catalyzed, often by copper or ruthenium complexes. researchgate.net Computational modeling can be used to investigate the catalytic cycle, detailing the interaction of the catalyst with the reactants and intermediates, and explaining the role of the catalyst in lowering the activation energy and controlling the stereochemistry of the product. nih.gov

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Predicted spectroscopic data for this compound would include its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These predicted spectra can be compared with experimental data to aid in the assignment of peaks and confirm the structure of the synthesized compound. researchgate.netscielo.br

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an experimental IR spectrum. researchgate.net This allows for the assignment of specific vibrational modes to the observed peaks, providing detailed information about the molecule's functional groups and bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption peaks in a UV-Vis spectrum. nih.govresearchgate.net This provides insight into the electronic structure and can help to understand the photophysical properties of the compound. rsc.org

NMR Chemical Shift Prediction and Conformational Analysis

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra and for analyzing the conformational landscape of molecules like this compound. DFT calculations are commonly employed to determine the geometries of stable conformers and to calculate their NMR chemical shifts. ekb.eg

Conformational analysis of 1-ethyl-substituted triazoles involves studying the rotation around the single bond connecting the ethyl group to the triazole ring. For this compound, different spatial arrangements of the ethyl group relative to the triazole ring will have distinct energies. Theoretical calculations can identify the most stable conformers, which are typically those that minimize steric hindrance. researchgate.net Studies on similar bi-aryl systems linked by single bonds show that multiple conformers can exist with minimal energy differences, potentially coexisting in solution. ekb.eg

Once the equilibrium geometries of the most stable conformers are determined, their ¹H and ¹³C NMR chemical shifts can be predicted. Theoretical calculations often show a strong correlation with experimental data, although care must be taken as significant conformational changes can occur in solution compared to the gas phase or solid state. scielo.br The predicted chemical shifts for the protons and carbons in this compound are influenced by the electronic environment created by the triazole ring, the electronegative bromine atom, and the alkyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on computational models and typical shifts for similar 1,2,3-triazole derivatives.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Triazole C-H7.70 - 8.10120.0 - 127.0
Triazole C-Br-130.0 - 138.0
Ethyl -CH₂-4.50 - 4.9049.0 - 52.0
Ethyl -CH₃1.40 - 1.7014.0 - 16.0

Vibrational Frequencies (IR) and UV-Vis Spectra

Theoretical calculations are also essential for interpreting the vibrational (infrared) and electronic (UV-Vis) spectra of this compound.

Vibrational Frequencies (IR): The infrared spectrum is characterized by vibrational modes associated with the triazole ring and the ethyl substituent. Key vibrational modes for 1,2,3-triazoles include ring stretching and deformation. researchgate.net For instance, triazole ring deformations are often observed in the 1500-1550 cm⁻¹ region. researchgate.net The C-H stretching of the triazole ring, C-H stretching of the ethyl group, and the C-N and N-N stretching vibrations of the ring are all distinct features. The presence of the bromine atom will also introduce a C-Br stretching vibration at lower frequencies.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for substituted 1,2,3-triazoles.

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H Stretch (Aromatic/Ethyl)2900 - 3150
C=N / N=N Ring Stretch1400 - 1600
Triazole Ring Deformation900 - 1300
C-Br Stretch500 - 650

UV-Vis Spectra: The electronic spectrum of 1,2,3-triazoles is typically characterized by π → π* transitions. researchgate.net The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is dominated by a π → π* transition around 205-210 nm. researchgate.net For this compound, the substitution with a bromine atom and an ethyl group is expected to cause a shift in the absorption maximum. These transitions are sensitive to the molecular geometry and the electronic nature of the substituents.

Intermolecular Interactions and Supramolecular Assemblies

The 1,2,3-triazole moiety is a versatile functional unit for building supramolecular structures due to its ability to engage in a wide array of noncovalent interactions. rsc.orgnih.gov These interactions are fundamental to the assembly of molecules in the solid state and in solution. acs.org

Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen Bonding: The 1,2,3-triazole ring is a proficient participant in hydrogen bonding. The nitrogen atoms (N2 and N3) of the ring are known to be strong hydrogen bond acceptors. researchgate.net The C5-H bond of the triazole ring can also act as a hydrogen bond donor, a capacity that is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms. nih.govresearchgate.net In the case of this compound, the C5 position is substituted, but the remaining C4-H can still function as a weak donor. The nitrogen atoms remain potent acceptor sites for interactions with suitable donor molecules. rsc.org

Halogen Bonding: The bromine atom at the C5 position introduces the capability for halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). nih.govacs.org This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Br covalent bond. nih.gov The bromine atom in this compound can therefore interact favorably with electron donors such as the nitrogen or oxygen atoms of adjacent molecules. acs.orgsemanticscholar.org The strength of this interaction generally increases from chlorine to bromine to iodine. acs.orgnih.gov Halogen bonding can be a highly directional and specific interaction, making it a valuable tool in crystal engineering and the design of supramolecular assemblies. nih.gov

Pi-Stacking and Ion-Pair Recognition

Ion-Pair Recognition: The 1,2,3-triazole scaffold is an effective unit for the recognition of both anions and cations. rsc.orgnih.gov Anion recognition is often achieved through hydrogen or halogen bonding interactions between the triazole C-H or C-X group and the anion. rsc.orgnih.gov Cation recognition can occur through coordination with the lone pairs of the nitrogen atoms. nih.gov The combination of these features allows triazole-based hosts to engage in ion-pair recognition, where both the cation and the anion of a salt are bound simultaneously. rsc.orgresearchgate.net While this compound itself is a neutral molecule, it can be incorporated into larger host structures designed for selective ion-pair binding. Furthermore, alkylation of the triazole ring can lead to the formation of triazolium salts, which are highly effective for anion recognition through charge-assisted hydrogen and halogen bonds. rsc.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 5-Bromo-1-ethyl-1H-1,2,3-triazole. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

While specific spectral data for this compound is not extensively published, the expected shifts can be inferred from related structures. For the ethyl group, the methylene (B1212753) protons (-CH2-) would appear as a quartet due to coupling with the methyl protons, while the methyl protons (-CH3) would present as a triplet. The sole proton on the triazole ring would appear as a singlet. In the ¹³C NMR spectrum, distinct signals would be observed for the two carbons of the ethyl group and the two carbons of the triazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Triazole-H Singlet -
Ethyl-CH₂ Quartet ~50
Ethyl-CH₃ Triplet ~15
Triazole-C4 - ~120-130
Triazole-C5 - ~110-120

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the ¹H and ¹³C signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment would show a correlation between the methylene and methyl protons of the ethyl group, confirming their direct coupling.
  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms. It would link the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal. The triazole proton would be correlated to its corresponding carbon atom.
  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds). Key correlations would be expected between the ethyl methylene protons and the N1-attached carbon of the triazole ring, as well as the triazole proton and the adjacent carbon atoms, providing unequivocal evidence for the substitution pattern. For instance, in a related 1,2,3-triazole, HMBC was crucial in distinguishing between different regioisomers by observing the correlations between the alkyl chain protons and the triazole ring carbons. arkat-usa.org
  • Solid-State NMR (if applicable)

    While solution-state NMR is most common, solid-state NMR (ssNMR) could provide insights into the molecular structure and packing in the crystalline state. For triazole derivatives, ssNMR has been used to study tautomerism and compare the solid-state structure with the solution-state structure. ncl.res.in In the case of halogenated triazoles, the interaction between the halogen and the carbon atom can lead to complex signals in the ¹³C ssNMR spectrum due to dipolar couplings. researchgate.net

    Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

    Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

    Fragmentation Pathway Analysis

    In the mass spectrometer, the molecule is ionized to form a molecular ion (M⁺). The fragmentation pattern of this ion provides structural information. For this compound, common fragmentation pathways would likely involve the loss of the ethyl group, the bromine atom, or cleavage of the triazole ring. The presence of a heteroatom like nitrogen can influence fragmentation patterns by localizing the radical cation. msu.edu

    Isotopic Pattern Analysis for Bromine

    A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). msu.edusavemyexams.com This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks. msu.edusavemyexams.comlibretexts.org This distinctive 1:1 ratio is a clear indicator of the presence of a single bromine atom in the molecule. savemyexams.comlibretexts.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which, in conjunction with the isotopic pattern, can be used to confirm the elemental formula of the compound with a high degree of confidence. nih.govfrontiersin.org

    Table 2: Expected Isotopic Peaks in the Mass Spectrum of this compound

    Ion Description Expected m/z Relative Intensity
    [C₄H₆⁷⁹BrN₃]⁺ Molecular ion with ⁷⁹Br ~187 ~100%
    [C₄H₆⁸¹BrN₃]⁺ Molecular ion with ⁸¹Br ~189 ~98%

    Note: The molecular formula of this compound is C₄H₆BrN₃.

    Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

    Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the ethyl group and the triazole ring, as well as vibrations associated with the triazole ring structure itself. nih.govfrontiersin.orgfarmaciajournal.com The C-Br stretching vibration would also be present, typically in the lower frequency region of the spectrum.
  • Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The triazole ring vibrations are often Raman active. Surface-enhanced Raman spectroscopy (SERS) has been used to study the adsorption and orientation of 1,2,3-triazole on metal surfaces, indicating a strong interaction between the nitrogen atoms and the surface. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and help assign the vibrational modes observed in both IR and Raman spectra. researchgate.netdnu.dp.ua
  • Table 3: General Expected Vibrational Frequencies for this compound

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
    C-H (Alkyl) Stretching 2850-3000
    C-H (Aromatic/Triazole) Stretching 3000-3150
    C=N, N=N (Triazole Ring) Stretching 1400-1600
    C-N (Triazole Ring) Stretching 1200-1350
    C-Br Stretching 500-600

    X-ray Crystallography for Solid-State Structure Determination

    While the specific crystal structure of this compound is not detailed in the reviewed literature, extensive X-ray crystallographic studies on analogous brominated and substituted 1,2,3-triazole derivatives provide a strong basis for understanding its solid-state characteristics. nih.govarabjchem.orgresearchgate.net Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of molecular structure, including the precise positions of atoms, bond lengths, and angles, which is particularly crucial for confirming the regiochemistry of triazole synthesis. scirp.org

    Crystal Packing and Intermolecular Interactions

    The arrangement of molecules in the crystalline lattice of this compound is expected to be governed by a combination of weak intermolecular forces. Analysis of related structures indicates that hydrogen bonding and halogen bonding are the most significant of these interactions. researchgate.net

    The bromine atom is a key participant in crystal packing, primarily through halogen bonding. smolecule.com In the crystal structure of similar brominated heterocyclic compounds, short Br···Br contacts have been observed with distances (e.g., 3.414 Å) that are less than the sum of their van der Waals radii (3.66 Å), indicating a significant attractive interaction. mdpi.com These are classified as type I halogen···halogen contacts. mdpi.com Additionally, hetero-halogen bonds, such as Br···F, and interactions between bromine and other atoms like nitrogen (Br···N) or π-systems are also possible and play a role in stabilizing the crystal lattice. researchgate.netnih.gov

    Hydrogen bonds, particularly of the C–H···N type involving the triazole nitrogen atoms and hydrogen atoms from the ethyl group or the triazole ring itself, are also expected to be prevalent. mdpi.comrsc.org These interactions, along with π-π stacking if the triazole rings align appropriately, contribute to the formation of a stable, three-dimensional supramolecular architecture. smolecule.com Hirshfeld surface analysis performed on related halogenated triazoles confirms that H···H, C···H, and X···H (halogen-hydrogen) contacts are the dominant interactions governing the crystal structure. mdpi.com

    Interaction TypeDescriptionRelevant Compounds from LiteratureCitations
    Halogen Bonding Interactions involving the bromine atom, such as Br···Br, Br···N, or Br···F.3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole; 4,7-Dibromo-1H-benzo[d] nih.govmdpi.comrsc.orgtriazole smolecule.commdpi.comnih.gov
    Hydrogen Bonding Typically C–H···N or C–H···O interactions involving the triazole ring and substituents.4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives mdpi.comrsc.org
    π-π Stacking Attractive, noncovalent interactions between the aromatic triazole rings.1,2,3-triazole fused p-benzoquinone derivatives researchgate.netrsc.org
    van der Waals Forces General non-specific interactions contributing to overall crystal packing.General

    Conformational Analysis in the Solid State

    In the solid state, the molecule's conformation is fixed into a low-energy state that allows for optimal crystal packing. For this compound, the primary conformational flexibility arises from the rotation around the N1-C(ethyl) and C(ethyl)-C(ethyl) bonds of the ethyl substituent. The 1,2,3-triazole ring itself is an aromatic and therefore planar heterocycle.

    X-ray diffraction studies on related 1-ethyl-1,2,3-triazole derivatives have shown that the molecule adopts a specific, stable conformation in the crystal. researchgate.net For instance, the analysis of 1,2-bis(1-ethyl-1H-1,2,3-triazol-4-yl)diazene 1-oxide revealed that it exists as the most stable s-cis,s-trans-conformer in the crystal. researchgate.net The specific torsion angles are determined by the need to minimize steric hindrance while maximizing stabilizing intermolecular interactions, such as the hydrogen and halogen bonds discussed previously. Weak intramolecular contacts, such as C–H···N, can also influence the final conformation observed in the crystal structure. researchgate.net Conformational analysis of other complex triazoles has demonstrated that the energy barrier to rotation around single bonds connected to the ring can be significant, leading to conformationally stable forms at room temperature. frontiersin.org

    Electrochemical Characterization (Cyclic Voltammetry, Chronoamperometry)

    Redox Behavior and Electron Transfer Properties

    The redox behavior of this compound is primarily influenced by the electronic nature of the triazole ring and its substituents. The 1,2,3-triazole ring is a stable aromatic system that is generally resistant to redox conditions. researchgate.netnih.gov However, the presence of an electron-withdrawing bromine atom at the C5 position and an electron-donating ethyl group at the N1 position modulates the electron density of the heterocycle.

    Cyclic voltammetry studies on similar brominated and substituted triazoles are typically performed in a standard three-electrode cell, using a glassy carbon or graphite (B72142) working electrode, a platinum auxiliary electrode, and an Ag/AgCl reference electrode, with a supporting electrolyte like Britton-Robinson buffer or KCl. acs.orgsemanticscholar.orgbris.ac.uk It is expected that this compound would display an irreversible anodic oxidation peak at a relatively high potential. semanticscholar.orgresearchgate.net The electron-withdrawing nature of the bromine atom is predicted to increase the ionization potential of the molecule, making it more difficult to oxidize compared to its non-brominated counterpart. acs.org This irreversible behavior indicates that the electron transfer process is followed by a chemical reaction, leading to a modified product. The reduction process, while less commonly studied for simple triazoles, would also be influenced by the bromo-substituent, which would lower the energy of the LUMO and facilitate electron acceptance. acs.org

    ParameterTypical Setup/ObservationPurposeCitations
    Working Electrode Glassy Carbon (GC) or GraphiteSurface where the electron transfer event of interest occurs. bris.ac.ukresearchgate.net
    Reference Electrode Ag/AgCl (saturated KCl)Provides a stable potential for reference. acs.orgbris.ac.uk
    Auxiliary Electrode Platinum (Pt) wireCompletes the electrical circuit. acs.orgsemanticscholar.org
    Supporting Electrolyte KCl, Britton-Robinson (B-R) bufferEnsures conductivity of the solution and minimizes solution resistance. acs.orgsemanticscholar.org
    Observed Process Irreversible anodic oxidationIndicates the compound is oxidized in a process where the initial product is not stable and undergoes further reaction. semanticscholar.orgresearchgate.net

    Role in Electrocatalysis

    There is no direct evidence in the reviewed literature to suggest that this compound functions as an electrocatalyst itself. However, the 1,2,3-triazole scaffold is of significant importance in the broader field of catalysis, often as a component of more complex systems. mdpi.com

    Triazoles are frequently employed as N-donor ligands to coordinate with and stabilize transition metal centers (e.g., Pd, Cu, Ru) in catalytically active complexes. rsc.orgnih.gov In this context, the triazole unit is a critical linker and stabilizer within a larger catalytic framework rather than the active catalyst. rsc.org

    The key feature of this compound in this area is the C5-bromo substituent. The bromine atom serves as a versatile functional handle, acting as an excellent leaving group in various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Negishi reactions. nih.govorganic-chemistry.org This reactivity allows for the facile incorporation of the 1-ethyl-1H-1,2,3-triazole moiety into larger molecules, including complex ligands or precursors for advanced materials and catalysts. Therefore, its primary role is as a strategic building block for the synthesis of catalytically active systems, rather than as an electrocatalyst in its own right.

    Future Research Directions and Potential Innovations

    Development of Novel Synthetic Routes

    Future research into the synthesis of 5-Bromo-1-ethyl-1H-1,2,3-triazole is likely to focus on developing more efficient, sustainable, and diverse methodologies. While traditional bromination of 1-ethyl-1H-1,2,3-triazole is a known method, advancements will likely stem from novel approaches that offer greater control and versatility.

    One promising area is the exploration of late-stage functionalization, where the bromo-substituent is introduced at a later step in a more complex molecular scaffold. This would be particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

    Furthermore, the development of one-pot or multicomponent reactions for the synthesis of this compound and its derivatives from simple starting materials is a key area for innovation. acs.org Such strategies improve atom economy and reduce purification steps, aligning with the principles of green chemistry. For instance, a multicomponent reaction involving an ethyl-azide, a bromo-alkyne, and other reactants could provide a direct route to highly functionalized triazoles.

    Synthetic StrategyPotential AdvantagesKey Research Focus
    Late-Stage BrominationRapid generation of diverse analoguesDevelopment of selective brominating agents
    Multicomponent ReactionsIncreased efficiency and atom economyDesign of novel reaction cascades
    Flow Chemistry SynthesisImproved safety, scalability, and controlOptimization of reaction conditions in microreactors

    Exploration of New Catalytic Systems

    The synthesis of the 1,2,3-triazole core is often achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govbohrium.combeilstein-journals.org Future research will likely explore novel catalytic systems to enhance the synthesis of this compound and its derivatives.

    Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative that can provide different regioisomers compared to CuAAC, leading to the formation of 1,5-disubstituted triazoles. mdpi.comorganic-chemistry.org The development of ruthenium catalysts that are tolerant of the bromo-substituent would open up new avenues for creating novel isomers of this compound.

    Beyond metal-based catalysts, organocatalysis presents a green and sustainable alternative. thieme-connect.com The development of organocatalysts for the regioselective synthesis of halogenated triazoles would be a significant advancement, avoiding potential metal contamination in the final products, which is crucial for pharmaceutical applications. Additionally, the use of heterogeneous catalysts, such as metal nanoparticles or single-atom catalysts on solid supports, could facilitate catalyst recovery and reuse, making the synthetic process more economical and environmentally friendly. acs.org

    Catalytic SystemPotential BenefitsResearch Direction
    Ruthenium CatalysisAccess to different regioisomersCatalyst development for halogenated substrates
    OrganocatalysisMetal-free products, sustainabilityDesign of efficient and selective organocatalysts
    Heterogeneous CatalysisCatalyst recyclability, process economyDevelopment of robust and reusable solid-supported catalysts

    Integration into Advanced Functional Materials

    The 1,2,3-triazole moiety is a valuable building block for functional materials due to its stability, polarity, and ability to engage in various non-covalent interactions. rsc.orgresearchgate.netrsc.org The presence of the bromine atom in this compound offers a unique handle for further functionalization, making it an attractive candidate for incorporation into advanced materials.

    In polymer chemistry, this compound could be used as a monomer or a functional additive. Polymers incorporating the 5-bromo-1,2,3-triazole unit could exhibit enhanced fire retardancy due to the bromine content, as well as interesting self-assembly properties. scispace.com

    Furthermore, the triazole ring can act as a ligand for metal ions, suggesting applications in the development of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.net The bromo-substituent could modulate the electronic properties of these materials, potentially leading to applications in catalysis, gas storage, or sensing. In the realm of coatings, the antimicrobial properties associated with triazoles could be harnessed to create functional coatings for various surfaces. rsc.org

    Material TypePotential ApplicationRole of this compound
    Functional PolymersFire retardants, self-assembling materialsMonomer or functional additive
    Coordination Polymers/MOFsCatalysis, gas storage, sensorsLigand with tunable electronic properties
    Antimicrobial CoatingsProtective surface coatingsActive antimicrobial component

    Mechanistic Deepening through Advanced Computational Methods

    Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting molecular properties. researchgate.netnih.govresearchgate.net Future research on this compound will undoubtedly leverage these methods to gain a deeper understanding of its reactivity and interactions.

    Computational studies can be employed to model the transition states of various synthetic routes, helping to rationalize regioselectivity and optimize reaction conditions. mdpi.com For example, DFT calculations can compare the energy barriers for the formation of different regioisomers in both copper- and ruthenium-catalyzed cycloadditions involving a bromo-alkyne.

    Moreover, computational modeling can predict the electronic and photophysical properties of materials incorporating the this compound unit, guiding the design of new functional materials with desired characteristics. rsc.org Understanding the impact of the bromo and ethyl substituents on the molecule's dipole moment, polarizability, and frontier molecular orbitals will be crucial for its application in materials science.

    Role in Supramolecular Chemistry and Self-Assembly

    The 1,2,3-triazole ring is known to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to supramolecular chemistry and self-assembly. nsf.govresearchgate.net The bromine atom in this compound introduces the possibility of halogen bonding, a strong and directional non-covalent interaction. iucr.orgnih.govfrontiersin.org

    Future research will likely explore how the interplay of hydrogen bonding (involving the triazole nitrogen atoms) and halogen bonding (involving the bromine atom) can be used to direct the self-assembly of this molecule into well-defined supramolecular architectures. iucr.orgnih.gov This could lead to the formation of liquid crystals, gels, or other ordered structures with interesting optical or electronic properties. tandfonline.com

    The ability of the triazole to act as a hydrogen bond acceptor and the C-Br bond to act as a halogen bond donor makes this compound a versatile building block for the construction of complex supramolecular systems. nih.gov The study of its self-assembly on surfaces could also reveal potential applications in nanoscience and molecular electronics.

    Conclusion

    Summary of Key Research Areas

    The chemical compound 5-Bromo-1-ethyl-1H-1,2,3-triazole has emerged as a significant heterocyclic building block in synthetic chemistry. Research surrounding this molecule primarily concentrates on its synthesis and its utility as a versatile intermediate for creating more complex, functionalized molecules. The core of its research value lies in the strategic placement of the bromine atom at the 5-position of the 1,2,3-triazole ring, which activates it for a variety of subsequent chemical transformations.

    Key research areas involving this compound and its structural analogs can be summarized as follows:

    Synthesis and Functionalization: The synthesis of the 1-ethyl-1H-1,2,3-triazole core is often achieved through well-established methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgresearchgate.net The subsequent bromination at the C5 position yields the target compound. Research has focused on developing efficient and regioselective methods for producing such 5-halo-1,2,3-triazoles. nih.govacs.orgnih.gov The bromine atom serves as a valuable functional handle, allowing for a range of "post-click" modifications. acs.org

    Cross-Coupling Reactions: A major focus of research is the use of 5-bromo-1,2,3-triazoles as substrates in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.govfrontiersin.org These reactions enable the introduction of various aryl or heteroaryl groups at the 5-position, creating a library of novel 1,4,5-trisubstituted 1,2,3-triazoles which are valuable for screening in drug discovery and materials science. nih.govnih.gov

    Nucleophilic Substitution: The bromine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org This allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, to generate diverse molecular architectures. This reactivity is a key area of exploration for creating compounds with tailored electronic and steric properties.

    Precursor to Biologically Active Molecules: The 1,2,3-triazole ring is recognized as a bioisostere for amide or ester groups and is a key pharmacophore in medicinal chemistry. nih.govnih.gov Consequently, this compound is investigated as an intermediate in the synthesis of potential therapeutic agents. The broader class of triazoles has shown promise for antimicrobial, anticancer, and carbonic anhydrase inhibitory activities. nih.govfrontiersin.org The ability to functionalize the bromo-triazole allows for the systematic exploration of structure-activity relationships.

    Broader Impact and Unexplored Potential of this compound in Chemical Science

    The broader impact of this compound extends beyond its role as a simple synthetic intermediate; it represents a key component in the toolbox for modern molecular design and construction. Its true value lies in its capacity to bridge simple starting materials with highly complex and functionalized final products through reliable and versatile chemistry.

    The unexplored potential of this compound is considerable and spans several areas of chemical science:

    Medicinal Chemistry: While the general class of triazoles is well-explored, the specific contributions of the 1-ethyl and 5-bromo substitution pattern to biological activity are less understood. There is significant potential in using this scaffold to develop new inhibitors for enzymes where the triazole can act as a stable coordinating group and the functionalized 5-position can interact with specific sub-pockets of an active site. For example, its derivatives could be explored as novel protease or kinase inhibitors. researchgate.net

    Materials Science: The 1,2,3-triazole moiety is known for its stability and its ability to act as a ligand for metal ions. nih.govresearchgate.net The unexplored potential lies in using this compound to synthesize novel polymers, metal-organic frameworks (MOFs), or organic electronic materials. The bromine atom can be converted into other functional groups that can be polymerized or used to tune the electronic properties (e.g., fluorescence, conductivity) of the resulting materials.

    Agrochemicals: Triazole derivatives are widely used as fungicides and herbicides. nih.govfrontiersin.org The systematic functionalization of the this compound core could lead to the discovery of new agrochemicals with improved efficacy, different modes of action, or better environmental profiles.

    Catalysis: The triazole ring can serve as a component of N-heterocyclic carbene (NHC) precursors or as a directing group in C-H activation reactions. sioc-journal.cn The unexplored potential of this compound in this domain involves its conversion into novel ligands for transition metal catalysts. The substituents on the triazole ring can be used to fine-tune the steric and electronic properties of the catalyst, potentially leading to new catalytic activities and selectivities.

    In essence, this compound is not just a single molecule of interest but a gateway to a vast chemical space of 1,4,5-trisubstituted triazoles. Its full potential will be realized as researchers continue to exploit the reactivity of the C-Br bond to build novel molecular architectures for a wide range of scientific applications.

    Q & A

    Q. What are the common synthetic routes for 5-Bromo-1-ethyl-1H-1,2,3-triazole?

    The synthesis typically involves bromination of 1-ethyl-1H-1,2,3-triazole. Methods include:

    • Direct bromination with Br₂ in aqueous conditions at 45°C, which selectively substitutes the 5-position due to electronic effects .
    • Use of NaOBr in acetic acid for regioselective bromination, avoiding over-substitution .
    • Cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated triazole intermediates, though this requires prior functionalization of the triazole ring . Purification often involves column chromatography or crystallization, with reaction progress monitored via TLC .

    Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

    Key techniques include:

    • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at C5, ethyl at N1) and assess purity .
    • X-ray Crystallography : For unambiguous structural determination, particularly to resolve ambiguities in regiochemistry .
    • Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns of bromine .
    • IR Spectroscopy : To identify functional groups (e.g., triazole ring vibrations) .

    Q. How does the bromine substituent influence the compound’s reactivity?

    The bromine at C5:

    • Acts as a leaving group in cross-coupling reactions (e.g., with palladium catalysts), enabling diversification into aryl- or alkyl-substituted triazoles .
    • Enhances electrophilic substitution reactivity at adjacent positions due to electron-withdrawing effects .
    • Impacts intermolecular interactions (e.g., halogen bonding) in crystal packing, which is critical for solid-state studies .

    Advanced Research Questions

    Q. How can reaction conditions be optimized for regioselective bromination of 1-ethyl-1H-1,2,3-triazole?

    Optimization involves systematic screening of:

    • Temperature : Higher temperatures (e.g., 80°C) may improve reaction rates but risk over-bromination; lower temperatures favor selectivity .
    • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of brominating agents, while acetic acid improves protonation control .
    • Catalysts : Transition metals (e.g., CuBr₂) can mediate radical bromination pathways, though stoichiometric bromine is often sufficient .
    • Additives : Phase-transfer catalysts (e.g., TBAB) improve reagent mixing in biphasic systems .

    Q. How can discrepancies in crystallographic data during structural analysis be resolved?

    Strategies include:

    • Refinement with SHELXL : Use of constraints (e.g., riding hydrogens) and twin refinement for non-merohedral twinning .
    • Validation of hydrogen bonding : Analyze intermolecular interactions (C–H⋯O/N or halogen bonds) to confirm packing motifs .
    • Comparative analysis : Cross-check with analogous structures (e.g., 5-bromo-triazole derivatives) to identify deviations in bond lengths/angles .
    • Data quality metrics : Ensure R-factors < 5% and check for outliers in displacement parameters .

    Q. What methodologies are employed to study biological interactions of this compound derivatives?

    Approaches include:

    • Enzyme inhibition assays : Test derivatives against targets like metallo-β-lactamases or α-glucosidases, using kinetic measurements (IC₅₀) .
    • Molecular docking : Simulate binding modes with proteins (e.g., using AutoDock Vina) to rationalize structure-activity relationships .
    • Cellular uptake studies : Fluorescent tagging (e.g., via click chemistry) to track intracellular localization .
    • Toxicity profiling : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) to prioritize lead compounds .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.